1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 724773-53-9
VCID: VC2360702
InChI: InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid

CAS No.: 724773-53-9

Cat. No.: VC2360702

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid - 724773-53-9

Specification

CAS No. 724773-53-9
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid
Standard InChI InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
Standard InChI Key PEBPJTABRARMEU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid is a complex organic compound characterized by a distinctive spirocyclic structure that contains a spiro[2.5]octane framework with functionalized substituents. This compound features a quaternary carbon center where a cyclopropane ring and a cyclohexane ring are joined, creating its unique three-dimensional architecture. The compound is further functionalized with a tert-butoxycarbonyl (Boc) protected aminomethyl group and a carboxylic acid moiety, both attached to the quaternary carbon center of the spirocyclic system.

The fundamental chemical identity of this compound is established through several key parameters as detailed in Table 1:

ParameterValue
CAS Registry Number724773-53-9
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight283.36 g/mol
IUPAC Name2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid
SMILES NotationCC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O
InChIInChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
PubChem Compound ID11818423

The compound's structure incorporates a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the primary amine function. This protection strategy is commonly employed in organic synthesis to prevent undesired reactions of the amine group during multistep synthetic procedures. The carboxylic acid functionality provides a reactive site for further chemical transformations, making this compound valuable as a building block in organic synthesis .

Physical and Chemical Properties

The physical and chemical properties of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid are determined by its molecular structure, functional groups, and three-dimensional arrangement. These properties significantly influence its behavior in chemical reactions, solubility characteristics, and potential applications in research and development.

Based on structure-property relationships of similar compounds, this molecule is likely to exist as a crystalline solid at room temperature. The presence of the carboxylic acid group confers acidic properties to the compound, while the Boc-protected amine introduces a degree of basic character. This amphiprotic nature influences its solubility profile across different solvents.

The compound's solubility is expected to follow typical patterns for Boc-protected amino acids, with good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane, and alcohols. Limited solubility would be anticipated in water at neutral pH, with improved water solubility under basic conditions due to deprotonation of the carboxylic acid group .

Applications in Organic Synthesis and Medicinal Chemistry

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid serves primarily as a specialized building block in organic synthesis. Its unique spirocyclic structure combined with the protected amine and carboxylic acid functionalities makes it valuable for constructing more complex molecules with specific three-dimensional architectures .

The compound's potential applications include:

  • As a building block in the synthesis of peptidomimetics, where the rigid spirocyclic structure can induce specific conformational constraints

  • In medicinal chemistry programs focused on developing compounds with improved pharmacokinetic properties

  • As an intermediate in the preparation of biologically active molecules targeting various therapeutic areas

The presence of the protected amino group allows for selective deprotection and subsequent functionalization, making this compound versatile in multi-step synthetic sequences. The carboxylic acid group provides an attachment point for coupling with other molecules, particularly in peptide synthesis contexts .

Related Compounds and Structural Analogs

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid belongs to a broader family of spirocyclic compounds with diverse substitution patterns. Several structurally related compounds have been reported in the literature, providing context for understanding the chemical space occupied by this molecule.

Table 2 compares key structural analogs:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid724772-97-8C₁₀H₁₇NO₂183.25Lacks Boc protecting group
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid2219370-91-7C₁₄H₂₃NO₄269.34Different position of substituents
6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid1824022-98-1C₁₄H₂₃NO₄269.34Different arrangement of amino and carboxyl groups
6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid871727-05-8C₁₃H₂₁NO₄255.31Contains an aza group in the spirocyclic system

These structural analogs share the common spirocyclic framework but differ in the positioning of functional groups or the nature of the substituents. Such variations can significantly impact the compounds' chemical reactivity, physical properties, and potential biological activities .

The non-Boc-protected analog, 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid, represents a deprotected form that would exhibit different solubility characteristics and increased reactivity of the primary amine group compared to the Boc-protected version .

Future Research Directions

The unique structural features of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid suggest several promising avenues for future research:

  • Development of improved synthetic routes to access this and related spirocyclic compounds with higher efficiency and stereoselectivity

  • Investigation of structure-activity relationships in biological systems to identify potential therapeutic applications

  • Exploration of the compound's utility as a building block in the synthesis of conformationally restricted peptides or peptidomimetics

  • Evaluation of its potential as a precursor for the development of novel spirocyclic scaffolds for medicinal chemistry applications

The spirocyclic motif is increasingly recognized as valuable in drug discovery due to its ability to provide rigidity and defined three-dimensional orientation of functional groups. Further research into compounds like 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid could contribute to expanding the chemical toolbox available for drug design and development .

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